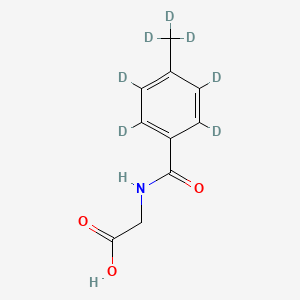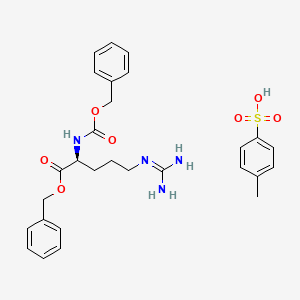
1-Cyanomethyl-2'-methyl-4-cyclohexylnaphthalene-d3
Overview
Description
1-Cyanomethyl-2’-methyl-4-cyclohexylnaphthalene-d3 is a deuterium-labeled compound used primarily as an intermediate in the preparation of labeled Vedaprofen . This compound has a molecular formula of C19H18D3N and a molecular weight of 266.40 . It is utilized in various research applications due to its unique isotopic labeling, which aids in the study of metabolic pathways and reaction mechanisms.
Mechanism of Action
Target of Action
The compound “1-Cyanomethyl-2’-methyl-4-cyclohexylnaphthalene-d3”, also known as “2-(4-cyclohexylnaphthalen-1-yl)-3,3,3-trideuteriopropanenitrile”, is an intermediate in the preparation of Vedaprofen . Vedaprofen is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets cyclooxygenase (COX) enzymes, which play a crucial role in the production of prostaglandins that mediate inflammation and pain.
Biochemical Analysis
Biochemical Properties
1-Cyanomethyl-2’-methyl-4-cyclohexylnaphthalene-d3 plays a significant role in biochemical reactions, particularly in metabolic research. It is used as a chemical reference for chemical identification, qualitative and quantitative detection, and studying reaction mechanisms and kinetics . This compound interacts with various enzymes and proteins, facilitating the study of metabolic pathways in vivo. The stable isotope labeling allows researchers to safely investigate these pathways .
Cellular Effects
1-Cyanomethyl-2’-methyl-4-cyclohexylnaphthalene-d3 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By acting as an intermediate in the preparation of labeled Vedaprofen, it helps in understanding the pharmacokinetics and pharmacodynamics of the drug. The compound’s impact on cell function is crucial for studying the effects of Vedaprofen on different cell types.
Molecular Mechanism
At the molecular level, 1-Cyanomethyl-2’-methyl-4-cyclohexylnaphthalene-d3 exerts its effects through binding interactions with biomolecules. It is used in nuclear magnetic resonance (NMR) spectroscopy to study the structure, reaction mechanism, and reaction kinetics of compounds . The deuterium labeling provides a unique advantage in tracking the compound’s interactions and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Cyanomethyl-2’-methyl-4-cyclohexylnaphthalene-d3 change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as at -20°C . Long-term in vitro and in vivo studies are essential to understand its sustained impact on cellular processes.
Dosage Effects in Animal Models
The effects of 1-Cyanomethyl-2’-methyl-4-cyclohexylnaphthalene-d3 vary with different dosages in animal models. Researchers have observed threshold effects and potential toxic or adverse effects at high doses. Understanding the dosage-dependent responses is crucial for determining the safe and effective use of this compound in biochemical research .
Metabolic Pathways
1-Cyanomethyl-2’-methyl-4-cyclohexylnaphthalene-d3 is involved in various metabolic pathways, interacting with enzymes and cofactors. The stable isotope labeling allows researchers to study metabolic flux and changes in metabolite levels . This compound’s role in metabolic research is vital for understanding the biochemical processes it influences.
Transport and Distribution
Within cells and tissues, 1-Cyanomethyl-2’-methyl-4-cyclohexylnaphthalene-d3 is transported and distributed through specific transporters and binding proteins. Its localization and accumulation are essential for studying its effects on cellular function . The compound’s distribution patterns provide insights into its role in biochemical reactions.
Subcellular Localization
1-Cyanomethyl-2’-methyl-4-cyclohexylnaphthalene-d3’s subcellular localization affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles . Understanding its subcellular distribution is crucial for elucidating its role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyanomethyl-2’-methyl-4-cyclohexylnaphthalene-d3 involves the deuteration of 1-Cyanomethyl-2’-methyl-4-cyclohexylnaphthalene. The process typically includes the following steps:
Nitrile Formation: The nitrile group is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyanide ion (CN-).
Industrial Production Methods
Industrial production of 1-Cyanomethyl-2’-methyl-4-cyclohexylnaphthalene-d3 involves large-scale deuteration processes, often utilizing continuous flow reactors to ensure efficient and consistent isotopic labeling. The use of high-purity deuterium sources and optimized reaction conditions is crucial to achieve the desired isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions
1-Cyanomethyl-2’-methyl-4-cyclohexylnaphthalene-d3 undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Nucleophiles: Cyanide ion (CN-), halides, alkyl groups
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Primary amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-Cyanomethyl-2’-methyl-4-cyclohexylnaphthalene-d3 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Comparison with Similar Compounds
1-Cyanomethyl-2’-methyl-4-cyclohexylnaphthalene-d3 can be compared with other deuterium-labeled compounds, such as:
1-Cyanomethyl-2’-methyl-4-cyclohexylnaphthalene: The non-deuterated analogue used in similar applications but without the isotopic labeling benefits.
Deuterated Vedaprofen: Another deuterium-labeled compound used in pharmacokinetic studies.
Properties
IUPAC Name |
2-(4-cyclohexylnaphthalen-1-yl)-3,3,3-trideuteriopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N/c1-14(13-20)16-11-12-17(15-7-3-2-4-8-15)19-10-6-5-9-18(16)19/h5-6,9-12,14-15H,2-4,7-8H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYSGPGOKDXWFH-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CC=C(C2=CC=CC=C21)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C#N)C1=CC=C(C2=CC=CC=C21)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747394 | |
| Record name | 2-(4-Cyclohexylnaphthalen-1-yl)(3,3,3-~2~H_3_)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217072-99-5 | |
| Record name | 2-(4-Cyclohexylnaphthalen-1-yl)(3,3,3-~2~H_3_)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-[(diphenylmethyl)amino]-1-butanone Hydrochloride](/img/structure/B565225.png)










